N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by subsequent dehydrogenation . For example, acetylacetone and hydrazine can react to form 3,5-dimethylpyrazole .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and controlled environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions and therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide
- Hydrazine-coupled pyrazole derivatives
Uniqueness
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl and methyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21N5 |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H21N5/c1-11-12(9-15-14-7-8-18(2)17-14)10-19(16-11)13-5-3-4-6-13/h7-8,10,13H,3-6,9H2,1-2H3,(H,15,17) |
InChI Key |
UKFJKKXKPIZXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=NN(C=C2)C)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.